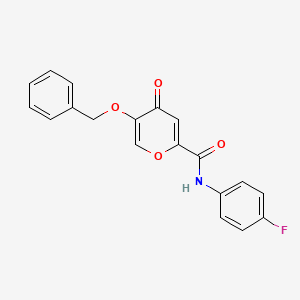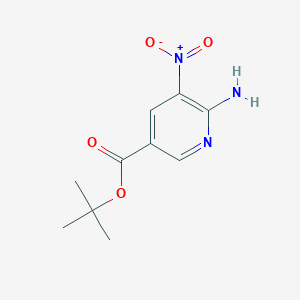
5-(benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide is an intriguing compound in the field of organic chemistry. This compound has a complex structure that combines multiple functional groups, contributing to its unique reactivity and potential applications. It draws interest for its diverse chemical properties and potential use in medicinal and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide generally involves multi-step procedures that start from simpler building blocks. The following is a simplified outline of one possible synthetic route:
Formation of the Pyran Ring: Begin with a suitable precursor such as a substituted phenol which undergoes cyclization to form the pyran ring.
Introduction of the Benzyloxy Group: This step involves the etherification of the intermediate with benzyl alcohol, typically in the presence of a strong acid catalyst.
Attachment of the Carboxamide Group: The carboxamide functionality is introduced via amidation, where a suitable carboxylic acid derivative reacts with an amine.
Fluorination: The final fluorination step introduces the 4-fluorophenyl group, which might require specific reagents such as Selectfluor or N-fluorobenzenesulfonimide under mild conditions.
Industrial Production Methods
For industrial-scale production, these reactions must be optimized for high yield and purity. This might involve the use of continuous flow reactors for precise control of reaction conditions or employing green chemistry principles to minimize environmental impact. Techniques such as chromatography or crystallization are often employed for purification at the end of synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidative transformations due to the presence of the benzyloxy group, which is susceptible to attack by oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction reactions might target the carboxamide group, with agents like lithium aluminum hydride converting it to an amine.
Substitution: The aromatic ring with the fluorine substituent is a site for electrophilic aromatic substitution. This could include nitration or halogenation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as KMnO4 or CrO3 under acidic conditions.
Reduction: LiAlH4 or H2/Pd-C under mild conditions.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the conditions. For example, oxidative cleavage of the benzyloxy group might yield benzaldehyde derivatives, while reduction of the carboxamide yields amine derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide has diverse research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Potential inhibitor in enzymatic studies due to its unique structure.
Medicine: Explored for its pharmacological potential in drug design, especially for anti-inflammatory or anticancer activities.
Industry: Utilized in the manufacture of specialty chemicals, where its specific properties are needed.
Wirkmechanismus
The compound’s mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and stability within biological systems. Its effects can be attributed to its ability to modulate biological pathways, possibly by inhibiting key enzymes or binding to receptor sites.
Vergleich Mit ähnlichen Verbindungen
Unique Aspects
5-(Benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide stands out due to its benzyloxy and fluorophenyl groups which offer enhanced reactivity and stability. The pyran-2-carboxamide backbone is relatively rare, making it a unique candidate in research.
Similar Compounds
N-(4-Fluorophenyl)-4H-pyran-2-carboxamide: Similar but lacks the benzyloxy group, affecting its reactivity.
5-Benzyloxy-4-oxo-4H-pyran-2-carboxamide: Similar but lacks the fluorophenyl group, which could affect binding affinity in biological systems.
This compound, with its intricate structure and diverse reactivity, holds significant potential across various fields, from chemical synthesis to medical research.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-4-oxo-5-phenylmethoxypyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO4/c20-14-6-8-15(9-7-14)21-19(23)17-10-16(22)18(12-25-17)24-11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHHBWDRJVSMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2865525.png)

![3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B2865528.png)


![1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one](/img/structure/B2865532.png)

![3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2865536.png)
![N-benzyl-3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]propanamide](/img/structure/B2865540.png)


